4-Epioxytetracycline

Description

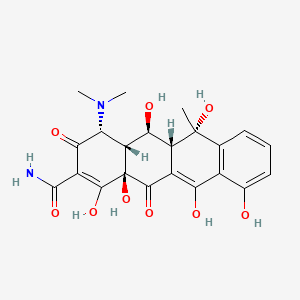

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-DVJPNYBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873793 | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-58-7 | |

| Record name | 4-Epioxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Epioxytetracycline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Epioxytetracycline is a stereoisomer of the broad-spectrum antibiotic oxytetracycline. It is primarily known as a less active degradation product formed through the epimerization of the C4-dimethylamino group of the parent compound. This technical guide provides a comprehensive overview of the discovery, formation, and chemical synthesis related to this compound. A significant focus is placed on the modern synthetic strategies for the tetracycline core, which represent the pinnacle of synthetic organic chemistry in this field. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Significance

The "discovery" of this compound is intrinsically linked to the study of the stability and degradation of oxytetracycline. Rather than a singular discovery event, it was identified over time as a common, less biologically active isomer that forms spontaneously in solutions of tetracyclines, particularly under acidic to neutral pH conditions[1][2]. The epimerization at the C4 position leads to a significant reduction in antibacterial activity[1]. This understanding was crucial for the pharmaceutical industry in developing stable formulations of tetracycline antibiotics. This compound now serves as an important reference standard in stability studies of oxytetracycline and for monitoring its degradation pathways[1].

The key structural difference between oxytetracycline and this compound lies in the stereochemistry of the dimethylamino group at the C4 position of the tetracyclic ring system. This seemingly minor change dramatically impacts the molecule's ability to bind to the bacterial 30S ribosomal subunit, the target for its antibiotic action[1].

Formation of this compound from Oxytetracycline (Epimerization)

The primary route to this compound is through the epimerization of oxytetracycline. This process is a reversible chemical equilibrium that is influenced by pH and temperature.

Mechanism of Epimerization

The epimerization at the C4 position of tetracyclines occurs in solution. Under acidic to neutral conditions, the hydrogen at the C4 position is abstracted, leading to the formation of an enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of the original stereoisomer and its C4-epimer. Over time, an equilibrium is established between the active drug and its less active epimer.

Caption: Epimerization of Oxytetracycline to this compound via an Enolate Intermediate.

Chemical Synthesis of the Tetracycline Core

While this compound is not typically a target for total synthesis due to its low activity, the synthesis of the tetracycline scaffold is a landmark achievement in organic chemistry. Early linear syntheses, such as Woodward's synthesis of sancycline, were lengthy and low-yielding. Modern approaches, pioneered by Myers and his group, employ a convergent strategy, which is more efficient for generating a wide variety of tetracycline analogs.

The Myers synthesis is a powerful platform for the creation of new tetracycline antibiotics and relies on a key Michael-Claisen condensation reaction to construct the C-ring of the tetracycline core.

The Myers Convergent Synthesis Strategy

The general strategy involves the synthesis of two key precursors: an AB-ring precursor and a D-ring precursor. These are then coupled in a highly stereocontrolled Michael-Claisen condensation to form the tetracyclic core, which is subsequently deprotected to yield the final tetracycline analog.

Caption: Convergent Synthesis of Tetracyclines via Michael-Claisen Condensation.

Experimental Protocols

Protocol for the Formation and Isolation of this compound from Oxytetracycline

This protocol describes the conditions for promoting the epimerization of oxytetracycline and a general method for its isolation.

Materials:

-

Oxytetracycline hydrochloride

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Epimerization:

-

Prepare a 1 mg/mL solution of oxytetracycline hydrochloride in deionized water.

-

Adjust the pH of the solution to approximately 4.5 using dilute HCl or NaOH.

-

Store the solution at room temperature, protected from light, for 24-48 hours to allow for epimerization to occur. The progress of the reaction can be monitored by analytical HPLC.

-

-

Isolation and Purification:

-

The resulting solution containing a mixture of oxytetracycline and this compound is subjected to preparative HPLC.

-

A typical mobile phase for separation is a gradient of acetonitrile and water with 0.1% formic acid.

-

Collect the fraction corresponding to the this compound peak.

-

The collected fraction is then lyophilized to obtain this compound as a solid.

-

General Protocol for the Michael-Claisen Condensation in Tetracycline Synthesis (Myers' Method)

This protocol outlines the key coupling step in the Myers synthesis of tetracyclines.

Materials:

-

AB-ring enone precursor

-

D-ring precursor

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable base

-

Anhydrous conditions (inert atmosphere, e.g., argon or nitrogen)

Procedure:

-

Anion Formation:

-

Under an inert atmosphere, dissolve the D-ring precursor in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the D-ring precursor solution to generate the corresponding anion.

-

-

Michael Addition:

-

In a separate flame-dried flask, dissolve the AB-ring enone precursor in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the D-ring anion to the AB-ring enone solution via cannula.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the Michael addition to occur.

-

-

Claisen Cyclization:

-

Gradually warm the reaction mixture to a higher temperature (e.g., 0 °C or room temperature) to initiate the intramolecular Claisen condensation.

-

Monitor the reaction by thin-layer chromatography (TLC) or analytical HPLC until completion.

-

-

Workup and Purification:

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected tetracyclic core.

-

Quantitative Data

| Parameter | Value | Reference |

| This compound Physical Properties | ||

| Molecular Formula | C22H24N2O9 | |

| Molecular Weight | 460.43 g/mol | |

| Appearance | Greenish-beige to brownish powder | |

| Biological Activity | ||

| Antibacterial Activity vs. Oxytetracycline | Significantly lower | |

| Myers Synthesis Yields (Example) | ||

| Michael-Claisen Condensation | ~80-90% | |

| Deprotection Steps | ~85% | |

| Overall Yield (Convergent) | Significantly higher than linear synthesis |

Signaling Pathways and Mechanism of Action

Tetracyclines, including oxytetracycline, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. The altered stereochemistry at the C4 position in this compound is thought to disrupt the key interactions required for high-affinity binding to the 30S ribosome, thus accounting for its reduced antibiotic activity.

Caption: Mechanism of Action of Tetracycline Antibiotics.

Conclusion

This compound, while not a therapeutically useful compound itself, is of significant importance in the study of tetracycline antibiotics. Its formation through epimerization highlights the chemical instability of this class of drugs and underscores the need for careful formulation and storage. The advances in the total synthesis of the tetracycline core, particularly the convergent strategies developed in recent years, have opened up new avenues for the discovery of novel tetracycline analogs with improved properties, including activity against resistant bacterial strains. The detailed protocols and data presented in this guide are intended to aid researchers in their efforts to understand and expand upon the rich chemistry and biology of tetracycline antibiotics.

References

An In-depth Technical Guide to 4-Epioxytetracycline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epioxytetracycline is a tetracycline antibiotic and a significant stereoisomer of oxytetracycline. As an epimer, it differs from the parent compound in the stereochemical configuration at the fourth carbon position. This structural alteration has profound implications for its biological activity, rendering it substantially less potent as an antibacterial agent. Despite its reduced antibiotic efficacy, this compound is a crucial compound of study for researchers and professionals in drug development and food safety. Its presence as a common degradation product in oxytetracycline formulations necessitates reliable methods for its detection and quantification to ensure the quality, stability, and safety of pharmaceutical products and food commodities. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure

The chemical structure of this compound is foundational to understanding its properties and biological interactions. The IUPAC name for this compound is (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide.[1]

References

4-Epioxytetracycline: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epioxytetracycline is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic oxytetracycline. Formed via the epimerization of the C4-dimethylamino group, this transformation results in a significant loss of antibacterial efficacy. This technical guide delves into the core mechanism of action, or lack thereof, of this compound, contrasting it with its parent compound. Through a review of available data and presentation of relevant experimental protocols, this document elucidates the structural changes that lead to its diminished biological activity, primarily its inability to inhibit bacterial protein synthesis.

Introduction: The Significance of Stereochemistry in Tetracycline Activity

Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] This interaction is highly specific and dependent on the three-dimensional conformation of the antibiotic molecule. This compound is an epimer of oxytetracycline, meaning it differs only in the stereochemical configuration at the C4 position.[3] This seemingly minor structural alteration has profound implications for its biological activity, rendering it largely inactive as an antibiotic.[1][3] Understanding the mechanism behind this loss of activity is crucial for drug development, stability studies of tetracycline preparations, and comprehending the structure-activity relationships of this important class of antibiotics.

The Inactivation Pathway: From Oxytetracycline to this compound

The primary mechanism of action of oxytetracycline involves its entry into the bacterial cell and subsequent binding to the 30S ribosomal subunit. This binding physically blocks the A-site, preventing the attachment of aminoacyl-tRNA and halting the elongation of the polypeptide chain.

The conversion of oxytetracycline to this compound is a chemical process that can occur under certain conditions, such as in solution at neutral to acidic pH. This epimerization alters the spatial arrangement of the dimethylamino group, which is critical for the molecule's interaction with the ribosome.

Figure 1: Epimerization of Oxytetracycline to this compound.

Core Mechanism of Action: A Loss of Function

The central tenet of this compound's mechanism is its inability to effectively inhibit bacterial protein synthesis. While it may compete with oxytetracycline for transport across the cell membrane, once inside the cell, its altered stereochemistry prevents it from binding to the 30S ribosomal subunit with the necessary affinity to block the A-site.

The following diagram illustrates the canonical mechanism of action for active tetracyclines and the point of failure for this compound.

Figure 2: Contrasting mechanisms of Oxytetracycline and this compound.

Quantitative Data: Evidence of Reduced Activity

The loss of activity of this compound is quantifiable through microbiological assays. While extensive comparative data is not widely published due to its recognized inactivity, available information indicates a dramatic reduction in potency.

| Compound | Target Organism | Potency Relative to Oxytetracycline | Reference |

| This compound | Staphylococcus aureus | ~5% |

Further research is needed to populate this table with a broader range of microorganisms and specific Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

Determining the mechanism of action, or lack thereof, for this compound involves a series of in vitro assays. The following are detailed methodologies for key experiments that can be used to compare the activity of this compound to its parent compound, oxytetracycline.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.

Objective: To determine if this compound inhibits protein synthesis in a bacterial cell-free extract.

Materials:

-

E. coli S30 cell-free extract

-

DNA template (e.g., plasmid containing a luciferase or beta-galactosidase reporter gene)

-

Amino acid mixture

-

ATP and GTP

-

Oxytetracycline (positive control)

-

This compound (test compound)

-

Nuclease-free water (negative control)

-

Luciferase assay reagent or appropriate substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Procedure:

-

Prepare a master mix containing the S30 extract, amino acids, and energy source.

-

Aliquot the master mix into separate reaction tubes.

-

Add oxytetracycline, this compound, or water to the respective tubes at various concentrations.

-

Add the DNA template to each tube to initiate the transcription-translation reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).

-

Calculate the percentage of protein synthesis inhibition for each compound at each concentration relative to the negative control.

Figure 3: Workflow for In Vitro Protein Synthesis Inhibition Assay.

Expected Outcome: Oxytetracycline will show a dose-dependent inhibition of protein synthesis. In contrast, this compound is expected to show little to no inhibition, consistent with previous findings that it does not suppress polyphenylalanine synthesis.

Ribosome Binding Assay (Filter Binding)

This assay determines the ability of a compound to bind to the 30S ribosomal subunit.

Objective: To quantify and compare the binding affinity of this compound and oxytetracycline to the 30S ribosomal subunit.

Materials:

-

Purified E. coli 30S ribosomal subunits

-

Radiolabeled tetracycline (e.g., [³H]-tetracycline) for competition assays, or a method to label the test compounds.

-

Unlabeled oxytetracycline and this compound

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Incubate a constant amount of 30S ribosomal subunits with a fixed concentration of radiolabeled tetracycline and increasing concentrations of unlabeled oxytetracycline (for standard curve) or this compound (for test).

-

Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C).

-

Rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

-

Wash the filter with cold binding buffer to remove non-specifically bound ligand.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.

-

The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the ribosome. The displacement of the radiolabeled ligand by the unlabeled competitor allows for the determination of the binding affinity (Kd or IC50) of the unlabeled compound.

Figure 4: Workflow for Ribosome Filter Binding Assay.

Expected Outcome: Oxytetracycline will effectively compete with the radiolabeled tetracycline for binding to the 30S subunit, yielding a characteristic competition curve. This compound is expected to be a very poor competitor, indicating a significantly lower binding affinity.

Conclusion

The available evidence strongly indicates that this compound lacks a significant mechanism of antibacterial action. The epimerization at the C4 position fundamentally disrupts the molecule's ability to bind to the bacterial 30S ribosomal subunit, thereby preventing the inhibition of protein synthesis. This loss of a primary molecular target renders it largely inactive as an antibiotic. For researchers and professionals in drug development, this compound serves as a clear example of the critical importance of stereochemistry in drug design and efficacy. Its presence in oxytetracycline preparations is an indicator of degradation and potential loss of therapeutic potency. Future studies could further quantify the minimal residual activity and explore any potential for off-target effects, although current data suggests these are negligible.

References

In-Depth Technical Guide: The Biological Activity of 4-Epioxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epioxytetracycline is a prominent degradation product and epimer of the broad-spectrum antibiotic oxytetracycline. Its formation, primarily occurring in acidic to neutral aqueous solutions, results in a significant reduction in direct antibacterial potency. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound. It consolidates available quantitative data on its antibacterial spectrum, delves into its potential off-target effects, and presents detailed experimental protocols for its characterization. Furthermore, this guide illustrates the established mechanism of action for the parent tetracycline class and explores potential, indirect signaling pathway interactions, offering a critical resource for researchers in pharmacology, microbiology, and drug development.

Introduction

Tetracycline antibiotics have long been a cornerstone in the treatment of various bacterial infections. Their efficacy is intrinsically linked to their chemical stability. Oxytetracycline, a widely used member of this class, is known to undergo epimerization at the C4 position, leading to the formation of this compound. This structural alteration has been consistently associated with a marked decrease in antibacterial activity[1]. While often considered an inactive metabolite, emerging research suggests that this compound may possess other biological activities that warrant further investigation. This guide aims to provide a detailed technical overview of the biological profile of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing pertinent biological pathways.

Antibacterial Activity

The primary biological characteristic of this compound is its significantly reduced antibacterial potency compared to its parent compound, oxytetracycline. While comprehensive minimum inhibitory concentration (MIC) data for this compound against a wide array of bacterial species is limited in publicly accessible literature, existing evidence consistently points to a substantial loss of activity.

One study reports that this compound exhibits only approximately 5% of the potency of oxytetracycline against Staphylococcus aureus[2]. This reduction in activity is a critical consideration in the stability and formulation of oxytetracycline-based pharmaceutical products.

Table 1: Comparative Antibacterial Potency

| Compound | Target Organism | Potency Relative to Oxytetracycline |

| This compound | Staphylococcus aureus | ~5%[2] |

Note: The data presented is based on limited available studies. Further research is required to establish a comprehensive MIC profile of this compound against a broader panel of clinically relevant bacteria.

Mechanism of Action: A Tale of Two Epimers

The antibacterial action of tetracyclines, including oxytetracycline, is well-established. They are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria. This binding physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth[3][4].

Interestingly, while this compound can compete with oxytetracycline for penetration through the bacterial cell membrane, it does not appear to inhibit protein synthesis directly. In an acellular model system, this compound did not suppress the synthesis of polyphenylalanine, a key indicator of protein synthesis inhibition. This suggests that the stereochemical change at the C4 position critically impairs its ability to bind effectively to the ribosomal target.

Cytotoxicity and Off-Target Effects

While its direct antibacterial activity is diminished, this compound is not biologically inert. Studies have begun to explore its effects on eukaryotic cells and systems.

In Vitro Cytotoxicity

Effects on Gut Microbiota and Metabolomics

A study in Wistar rats demonstrated that oral administration of this compound can alter the gut microbiota and affect blood metabolomics. At doses of 5.0 and 50.0 mg/kg, an increase in the relative abundance of Actinobacteria, specifically Bifidobacteriaceae, was observed. The study also noted changes in lipid metabolism, with an increased synthesis of lysophosphatidylcholines and a decrease in other metabolites like diacylglycerol and sphingomyelin. These findings suggest that even with reduced antibacterial potency, this compound can exert biological effects within a host system.

Potential Modulation of Inflammatory Pathways

While no direct evidence links this compound to specific signaling pathways, other tetracycline derivatives, such as doxycycline and minocycline, have been shown to possess anti-inflammatory properties. These effects are, in part, attributed to their ability to modulate key inflammatory signaling cascades, including the NF-κB and MAPK pathways. Tetracyclines can inhibit the activation of NF-κB, a central regulator of the inflammatory response, at multiple points in its activation cascade. Given the structural similarity, it is plausible that this compound could retain some of these immunomodulatory activities, though this remains an area for future investigation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of this compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

In the first column of a 96-well plate, add a defined volume of CAMHB containing twice the highest desired concentration of this compound.

-

Add an equal volume of CAMHB to the remaining wells.

-

Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well, resulting in the final desired bacterial concentration and antibiotic concentrations.

-

Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Assessment of Cytotoxicity using the MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of this compound on a mammalian cell line.

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Conclusion

This compound, while possessing significantly diminished direct antibacterial activity compared to its parent compound oxytetracycline, is not a biologically inert molecule. Its ability to influence gut microbiota and metabolomics suggests subtle, yet potentially significant, host-interactive properties. The lack of comprehensive quantitative data on its antibacterial spectrum and cytotoxicity highlights a gap in the current understanding of this compound. Future research should focus on generating robust MIC and IC50 datasets to fully characterize its biological profile. Furthermore, exploring its potential immunomodulatory effects, particularly on inflammatory signaling pathways, could unveil novel therapeutic applications for this and other tetracycline derivatives beyond their traditional antibiotic roles. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations.

References

- 1. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Formation of 4-Epioxytetracycline from Tetracycline Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 4-epioxytetracycline, a critical degradation product of tetracycline antibiotics. Understanding the mechanisms, influencing factors, and analytical methodologies for this transformation is paramount for ensuring the quality, stability, and safety of tetracycline-based pharmaceutical products.

Introduction to Tetracycline Epimerization

Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are susceptible to degradation under various conditions, leading to the formation of several related substances. One of the most significant degradation pathways is epimerization at the C4 position of the tetracycline molecule. This reversible reaction results in the formation of 4-epimers, which exhibit significantly reduced antibacterial activity and can, in some cases, have increased toxicity.

Specifically, this guide focuses on the formation of this compound, which is the C4 epimer of oxytetracycline, a prominent member of the tetracycline family. While tetracycline itself epimerizes to form 4-epitetracycline, the formation of this compound proceeds from the epimerization of oxytetracycline.

Chemical Transformation Pathways

The primary pathway for the formation of this compound is the reversible epimerization of the parent drug, oxytetracycline. This process is influenced by several factors, most notably pH and temperature. The transformation involves a change in the stereochemistry at the C4 position, where the dimethylamino group is located.

Below are diagrams illustrating the epimerization of both tetracycline and oxytetracycline.

Quantitative Data on Tetracycline Degradation and Epimerization

The rate and extent of tetracycline and oxytetracycline degradation, including epimerization, are influenced by various factors. The following tables summarize quantitative data from several studies.

Table 1: Degradation of Oxytetracycline under Different Storage Conditions

| Reconstitution Solution | Temperature (°C) | Light Condition | Decrease in Oxytetracycline Concentration after 24h (%) |

| Sodium Chloride 0.9% | 40 | With Light | 25.3 |

| Sodium Chloride 0.9% | 5 | Without Light | 8.1 |

| Dextrose 5% | 40 | With Light | 21.2 |

| Dextrose 5% | 5 | Without Light | 6.5 |

| Sodium Chloride 0.9% + Dextrose 5% | 40 | With Light | 28.9 |

| Sodium Chloride 0.9% + Dextrose 5% | 5 | Without Light | 10.2 |

| Ringer's Solution | 40 | With Light | 27.4 |

| Ringer's Solution | 5 | Without Light | 9.3 |

Data synthesized from a study on the stability of oxytetracycline injections[1].

Table 2: Kinetic Data for Tetracycline Epimerization

| pH | Buffer | Temperature (°C) | Rate of Epimerization | Maximum 4-Epimer Level at Equilibrium (%) |

| 3.2 | Phosphate/Citrate | 23 | Highest | 55 |

| 4.0 | Phosphate/Citrate | 23 | High | - |

| 5.0 | Phosphate/Citrate | 23 | High | - |

This table summarizes findings on the kinetics of tetracycline C4 epimerization, indicating that the reaction follows first-order reversible kinetics and is pH-dependent[2].

Table 3: Analytical Method Performance for Oxytetracycline and this compound

| Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Oxytetracycline | Calf Muscle | 47-56 | 0.8 - 48.2 ng/g | Half the MRL (50 ng/g) |

| This compound | Calf Muscle | 52-62 | 0.8 - 48.2 ng/g | Half the MRL (50 ng/g) |

| Oxytetracycline | Sow Milk | 95.7-103.1 | 2 µg/L | 5 µg/L |

| This compound | Sow Milk | 97-103.3 | 2 µg/L | 5 µg/L |

This data is compiled from studies on the quantitative analysis of oxytetracycline and its 4-epimer in biological matrices[3][4]. MRL stands for Maximum Residue Limit.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation and analysis of this compound.

Forced Degradation Study of Oxytetracycline

This protocol is designed to induce the formation of degradation products, including this compound, under controlled stress conditions.

Objective: To investigate the stability of oxytetracycline and identify its degradation products under hydrolytic (acidic and basic), oxidative, and thermal stress.

Materials:

-

Oxytetracycline hydrochloride reference standard

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks (10 mL)

-

pH meter

-

Water bath or oven

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of oxytetracycline hydrochloride in a suitable solvent (e.g., 0.01 M HCl) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To a 10 mL volumetric flask, add a specific volume of the stock solution.

-

Add 0.1 N HCl to the flask.

-

Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.

-

Neutralize the aliquots with 0.1 N HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To a 10 mL volumetric flask, add a specific volume of the stock solution.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of oxytetracycline hydrochloride in an oven at a specific temperature (e.g., 80°C) for a defined period.

-

Alternatively, heat a solution of oxytetracycline in a neutral solvent (e.g., water or methanol) at a specific temperature.

-

At each time point, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating oxytetracycline from its degradation products, including this compound.

HPLC Method for the Simultaneous Determination of Oxytetracycline and this compound

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of oxytetracycline and its C4 epimer.

Chromatographic Conditions:

-

Column: C18 or a polymer-based reversed-phase column (e.g., PLRP-S).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of:

-

Aqueous phase: 0.01 M oxalic acid, often with a small percentage of formic acid or another modifier.

-

Organic phase: Acetonitrile and/or methanol.

-

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and resolution between the epimers.

-

Detection: UV detection at approximately 355 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

-

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

-

Standard Solutions: Prepare stock solutions of oxytetracycline and this compound reference standards in a suitable solvent (e.g., methanol or 0.01 M HCl). Prepare working standards by diluting the stock solutions with the mobile phase to a range of concentrations covering the expected sample concentrations.

-

Sample Preparation: The sample preparation will vary depending on the matrix (e.g., pharmaceutical formulation, biological fluid). A typical procedure for a solid dosage form involves:

-

Accurately weigh and powder the tablets.

-

Dissolve a known amount of the powder in a suitable solvent (e.g., 0.01 M HCl) with the aid of sonication.

-

Filter the solution through a 0.45 µm filter before injection.

-

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

- 1. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Epioxytetracycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 4-epioxytetracycline, an isomer and significant metabolite of the broad-spectrum antibiotic oxytetracycline. Due to a scarcity of direct toxicological studies on this compound, this profile is primarily based on the extensive data available for the parent compound, oxytetracycline, with specific findings on this compound integrated where available. This document summarizes key toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies for key studies are provided, and relevant biological pathways and experimental workflows are visualized. All quantitative data are presented in structured tables for ease of reference and comparison.

Introduction

This compound is a stereoisomer of oxytetracycline, formed by the epimerization of the dimethylamino group at the C4 position. This transformation can occur during manufacturing, storage, or metabolism. While often considered an impurity or metabolite, its distinct stereochemistry warrants a separate toxicological evaluation. However, dedicated toxicological studies on this compound are limited. Therefore, this guide leverages the comprehensive toxicological data of oxytetracycline as a primary reference, supplemented by a study investigating the specific effects of this compound on gut microbiota and metabolomics in rats.

General Toxicity and Mechanism of Action

The primary mechanism of action for tetracyclines, including oxytetracycline and presumably this compound, is the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which ultimately halts the elongation of peptide chains.[1][2][3][4][5] While highly selective for bacterial ribosomes, at high concentrations, tetracyclines can also affect mitochondrial protein synthesis in eukaryotes, which may contribute to their toxicity. Some studies also suggest that tetracyclines can induce oxidative stress, leading to cellular damage.

Quantitative Toxicological Data (Oxytetracycline)

The following tables summarize the quantitative toxicological data for oxytetracycline, which serves as the primary reference for assessing the toxicity of this compound.

Table 1: Acute Toxicity of Oxytetracycline

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | - | Oral | 4800 - 5063 | |

| Mouse | M&F | Oral | >5200 | |

| Mouse | - | Oral | 2240 - 7200 | |

| Mouse | M&F | Intraperitoneal | 285 - 420 | |

| Mouse | M&F | Intravenous | 192 |

Table 2: Subchronic and Chronic Oral Toxicity of Oxytetracycline

| Species | Duration | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 13 weeks | Diets containing 0, 3100, 6300, 12500, 25000, or 50000 ppm | Not clearly established | Minimal periacinar fatty metamorphosis in the liver of males at all doses. | |

| Mouse | 13 weeks | Diets containing 0, 3100, 6300, 12500, 25000, or 50000 ppm | ~1850 | Decreased body weights at 3750 and 7500 mg/kg bw/day. | |

| Dog | 1 year | Diets containing 0, 5, or 10 g/kg | 250 | Degenerative changes in the germinal epithelium of the testes at the high dose (not confirmed in a second study). | |

| Rat | 2 years | Diets containing 0, 25000, or 50000 ppm | >2000 (equivalent) | Equivocal evidence of carcinogenicity (phaeochromocytomas in males, pituitary adenomas in females). | |

| Mouse | 2 years | Diets containing 0, 6300, or 12500 ppm | 1372 (equivalent) | No evidence of carcinogenicity. |

Table 3: Genotoxicity of Oxytetracycline

| Test System | Test Object | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 1 µ g/plate | With and without S9 | Negative | |

| Mouse Lymphoma Assay | L5178Y/TK+/- cells | 12.5 - 800 µg/mL | With and without S9 | Not specified | |

| Host-Mediated Assay | S. typhimurium G46 in mice | Not specified | In vivo | Negative (mutagenic in combination with nitrite) | |

| Micronucleus Test | Mouse bone marrow | 2 x 50 to 2 x 500 mg/kg (p.o.) | In vivo | Positive (significant increase in micronuclei) | |

| In vitro DNA damage | Human PBMCs | Not specified | N/A | Positive (activation of ATM and p53, phosphorylation of H2AX) |

Table 4: Reproductive and Developmental Toxicity of Oxytetracycline

| Species | Study Type | Dosing Period | Dose Levels (mg/kg bw/day) | Key Findings | Reference |

| Rat | 2-Generation Reproduction | - | 360 ppm in diet (~18 mg/kg bw/day) | No effects on reproductive performance. | |

| Rat | Developmental | Gestation days 6-15 | 1200, 1350, 1500 (gavage) | Maternal toxicity, increased mortality, reduced fetal body weight. No increase in malformations. | |

| Mouse | Developmental | Gestation days 6-15 | 1325, 1670, 2100 (gavage) | Maternal toxicity at the highest dose, reduced fetal body weight. No increase in malformations. |

Biological Effects of this compound

A study in Wistar rats investigated the impact of repeated oral exposure to this compound. The findings from this study are summarized below.

Table 5: Effects of this compound in Wistar Rats

| Duration | Dose Levels (mg/kg bw/day) | Key Findings | Reference |

| 15 days | 0.5, 5.0, 50.0 | - Altered gut microbiota, with an increased relative abundance of Actinobacteria (specifically Bifidobacteriaceae) at 5.0 and 50.0 mg/kg. - Disrupted blood metabolomics, including increased synthesis of lysophosphatidylcholines and decreased levels of diacylglycerol, sphingomyelin, triacylglycerol, and phosphatidylglycerol. - Accumulation of residual this compound in blood and urine, even after cessation of administration. |

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments, based on OECD guidelines, which are standard for the toxicological evaluation of substances like oxytetracycline.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This study provides information on the hazardous properties of a substance following a single oral dose.

-

Test System: Typically young adult female rats.

-

Principle: A stepwise procedure is used with a limited number of animals at each of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg). The endpoint is the identification of a dose that causes evident toxicity but not mortality.

-

Procedure:

-

A sighting study is performed with single animals to determine the appropriate starting dose for the main study.

-

In the main study, a group of five female animals is dosed at the selected starting level.

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).

Subchronic Oral Toxicity - 90-Day Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

-

Test System: Typically Wistar or Sprague-Dawley rats.

-

Principle: The test substance is administered daily in graduated doses to several groups of animals for 90 days.

-

Procedure:

-

At least three dose groups and a control group are used, with at least 10 males and 10 females per group.

-

The substance is administered orally, typically via the diet, drinking water, or gavage.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross lesions in other groups.

-

-

Data Analysis: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan).

-

Principle: The test detects mutations that revert the existing mutation in the bacteria, restoring their ability to synthesize the essential amino acid and thus grow on a minimal medium.

-

Procedure:

-

The test substance is tested with and without a metabolic activation system (S9 mix from rat liver).

-

Two methods can be used: the plate incorporation method or the pre-incubation method.

-

In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal agar plates.

-

In the pre-incubation method, the bacteria, test substance, and S9 mix are incubated together before being mixed with top agar and plated.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Principle: The test identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without a metabolic activation system (S9 mix).

-

Treatment is typically for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (1.5-2 normal cell cycles).

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one mitosis.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

-

Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Reproductive and Developmental Toxicity Studies (OECD Guidelines 414, 416)

These studies assess the potential for adverse effects on reproductive function and the development of offspring.

-

Prenatal Developmental Toxicity Study (OECD 414):

-

Test System: Typically pregnant rats and rabbits.

-

Procedure: The test substance is administered to pregnant females during the period of organogenesis. Dams are euthanized just prior to parturition, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Two-Generation Reproduction Toxicity Study (OECD 416):

-

Test System: Typically rats.

-

Procedure: The substance is administered to the parental (P) generation for a period before mating, during mating, gestation, and lactation. The F1 generation is also exposed to the substance from weaning through to maturity and the production of an F2 generation.

-

Endpoints: Effects on fertility, reproductive performance, and offspring viability, growth, and development are evaluated.

-

Conclusion

The toxicological profile of this compound is largely inferred from the extensive data available for its parent compound, oxytetracycline. Oxytetracycline exhibits low acute toxicity. Subchronic and chronic studies in rodents have identified the liver as a potential target organ, and there is equivocal evidence of carcinogenicity at high doses in rats. Oxytetracycline is not mutagenic in the Ames test but has shown evidence of genotoxicity in some in vivo and in vitro mammalian cell assays. Developmental toxicity studies indicate maternal and fetal toxicity at high doses, but no teratogenicity.

Direct studies on this compound are limited but suggest that it can alter the gut microbiome and blood metabolome in rats after repeated exposure, indicating biological activity. The interconversion between oxytetracycline and this compound in biological systems is an important consideration for risk assessment. Further research is warranted to fully characterize the toxicological profile of this compound and to understand the toxicological implications of its formation from and potential reversion to oxytetracycline. This guide serves as a foundational resource for researchers and professionals involved in the development and safety assessment of tetracycline-based drugs.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry and Epimerization of 4-Epioxytetracycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-epioxytetracycline, its formation via epimerization from the parent antibiotic, oxytetracycline, and the critical factors influencing this transformation. Detailed analytical methodologies for the separation and quantification of these compounds are also presented.

Introduction: The Significance of C4 Epimerization

Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are susceptible to chemical transformations that can impact their efficacy and safety. One of the most significant of these is the epimerization at the C4 position of the tetracyclic nucleus. This reversible reaction leads to the formation of 4-epimers, which exhibit significantly reduced antibacterial activity compared to their parent compounds. For oxytetracycline, this process yields this compound. The presence of this compound is a critical quality attribute in pharmaceutical formulations and a key consideration in stability studies, as its formation represents a degradation pathway for the active pharmaceutical ingredient. Understanding the stereochemistry and the kinetics of this epimerization is paramount for the development of stable tetracycline-based drug products.

Stereochemistry of Oxytetracycline and this compound

The biological activity of tetracyclines is intrinsically linked to their specific stereochemical configuration. The tetracyclic core of oxytetracycline contains multiple chiral centers. The key stereochemical feature that distinguishes oxytetracycline from its epimer is the orientation of the dimethylamino group at the C4 position. In the biologically active form, oxytetracycline, this group is in the alpha-configuration. Through epimerization, this configuration inverts to the beta-position, resulting in the formation of this compound. This seemingly minor change in the three-dimensional structure of the molecule drastically reduces its ability to bind to the bacterial 30S ribosomal subunit, the primary mechanism of action for tetracycline antibiotics, thereby diminishing its antibacterial potency.

The Mechanism and Kinetics of Epimerization

The epimerization of tetracyclines at the C4 position is a reversible, first-order reaction that is catalyzed by both acid and base.[1][2] The process is understood to proceed through an enol intermediate. The acidic or basic conditions facilitate the removal of the proton at the C4 position, leading to the formation of a planar enol. Reprotonation can then occur from either face of the enol, resulting in either the original stereoisomer or its C4 epimer.

The rate of epimerization and the position of the equilibrium are highly dependent on the pH of the solution. The reaction is most rapid in the pH range of approximately 2 to 6.[2] Under more strongly acidic or basic conditions, the rate of epimerization becomes significantly slower.[2] The presence of certain buffer species, such as phosphate and citrate ions, has been shown to catalyze and increase the rate of C4 epimerization.[1]

The equilibrium between oxytetracycline and this compound does not favor one epimer exclusively. For tetracycline, a maximum C4 epimer level of 55% at equilibrium has been observed at a pH of 3.2.

Below is a diagram illustrating the epimerization equilibrium.

Caption: Reversible epimerization of oxytetracycline at the C4 position.

Factors Influencing Epimerization

Several factors can influence the rate and extent of this compound formation. A thorough understanding of these is crucial for formulation development and stability testing.

| Factor | Effect on Epimerization | References |

| pH | The rate of epimerization is maximal in the pH range of 2-6. At a pH of 3.2, the equilibrium mixture contains approximately 55% of the 4-epimer for tetracycline. | |

| Temperature | Increased temperature generally accelerates the rate of epimerization, as with most chemical reactions. | |

| Buffer Ions | Phosphate and citrate ions have been shown to catalyze the epimerization reaction, increasing its rate significantly compared to in distilled water. | |

| Metal Ions | Divalent and trivalent metal ions can form chelates with tetracyclines, which may influence their stability and epimerization kinetics. The specific effect can vary depending on the metal ion. | |

| Solvent | The composition of the solvent system can affect the rate of epimerization. |

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for monitoring the levels of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with UV or mass spectrometry (MS) detection.

High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC methods have been developed for the separation of oxytetracycline and this compound. Key to a successful separation is the careful selection of the stationary phase, mobile phase composition, and pH.

| Parameter | Typical Conditions | References |

| Column | Reversed-phase columns such as C8, C18, or polymeric phases (e.g., polystyrene-divinylbenzene) are commonly used. | |

| Mobile Phase | A mixture of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol) is typically employed. Common buffers include oxalic acid, phosphoric acid, or phosphate buffers. | |

| pH | The mobile phase pH is critical for resolution and is generally maintained in the acidic range (e.g., pH 2-4) to ensure good peak shape and separation. | |

| Detection | UV detection is commonly performed at wavelengths around 280 nm or 355 nm. |

Experimental Protocol: A Representative HPLC Method

The following protocol is a representative example for the analysis of oxytetracycline and this compound.

1. Sample Preparation:

-

For bulk drug substance, accurately weigh and dissolve the sample in a suitable diluent, such as a solution of 0.1% phosphoric acid.

-

For pharmaceutical formulations, the preparation will depend on the matrix. For solid dosage forms, this may involve dissolution followed by filtration. For complex matrices like animal tissues, a liquid-liquid or solid-phase extraction (SPE) may be necessary. A common extraction buffer is an EDTA-McIlvaine buffer.

2. Chromatographic Conditions:

-

Column: L1 (C18), 3 µm particle size, 150 x 4.6 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution may be necessary to achieve optimal separation from other degradation products. A typical gradient might start with a low percentage of acetonitrile and increase over the run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV at 280 nm.

-

Injection Volume: 10-20 µL.

3. System Suitability:

-

A resolution solution containing both oxytetracycline and this compound should be injected to ensure adequate separation between the two peaks.

4. Quantification:

-

Quantification is typically performed using an external standard method with calibration curves prepared from reference standards of oxytetracycline and this compound.

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of this compound.

Caption: A typical workflow for the analysis of this compound.

Conclusion

The epimerization of oxytetracycline to this compound is a critical degradation pathway that significantly impacts the potency of the antibiotic. This process is governed by factors such as pH, temperature, and the presence of certain ions. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemistry, mechanism, and kinetics of this epimerization is essential for developing stable and effective tetracycline-based therapies. Robust and validated analytical methods, primarily HPLC, are indispensable tools for monitoring and controlling the levels of this compound in both drug substances and finished products, ensuring their quality and efficacy.

References

An In-depth Technical Guide to the Solubility of 4-Epioxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epioxytetracycline is a primary degradation product and epimer of the broad-spectrum antibiotic oxytetracycline. Its presence is a critical parameter in the stability and formulation studies of oxytetracycline-based pharmaceutical products. A thorough understanding of its solubility in various solvent systems is paramount for developing stable formulations, analytical methods, and for assessing its environmental fate. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a workflow for the analytical quantification of this compound.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of common laboratory solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that discrepancies exist in the reported values, particularly for aqueous solubility, which may be attributable to differences in experimental conditions such as temperature and pH.

| Solvent System | Solubility (mg/mL) | Remarks |

| Water | 0.5[1] | Very slightly soluble.[1] |

| Methanol | 0.5[2] | Requires sonication and warming.[2] |

| Dimethyl Sulfoxide (DMSO) | Very slightly soluble[1] | - |

| Ethanol | Soluble | No quantitative data available. |

| Dimethylformamide (DMF) | Soluble | No quantitative data available. |

Note: The epimerization of oxytetracycline to this compound is pH-dependent, with the equilibrium favoring the epimer in acidic to neutral solutions.Consequently, the aqueous solubility of this compound is expected to be influenced by the pH of the medium.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of this compound in a solvent of interest.

Materials

-

This compound (of known purity)

-

Solvent of interest (e.g., purified water, ethanol, phosphate-buffered saline at a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the mobile phase used for HPLC analysis to a concentration within the calibration curve range.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the diluted saturated solution is determined using a validated HPLC method.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 355 nm

-

Column Temperature: 30 °C

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily a degradation product, it is not typically associated with specific signaling pathways in the same manner as an active pharmaceutical ingredient. However, its formation is logically related to the degradation of oxytetracycline, which is influenced by environmental factors.

Caption: Relationship between Oxytetracycline and this compound.

References

4-Epioxytetracycline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Epioxytetracycline, an important epimer and degradation product of the broad-spectrum antibiotic, oxytetracycline. This document details its fundamental properties, analytical methodologies for its detection and quantification, and its relationship with the parent compound.

Core Compound Data

This compound is primarily known as a less biologically active isomer of oxytetracycline.[1] Its formation is a critical consideration in the manufacturing, storage, and analysis of oxytetracycline-containing products.

| Property | Value | Source |

| CAS Number | 14206-58-7 | [1] |

| Molecular Formula | C22H24N2O9 | [1] |

| Molecular Weight | 460.43 g/mol | [1] |

| Appearance | Light beige to light brown solid | |

| Solubility | Very slightly soluble in water, methanol, and DMSO | [1] |

Physicochemical and Pharmacokinetic Profile

| Parameter | Description | Source |

| Formation | Forms via reversible epimerization of oxytetracycline at the C4 position, a process influenced by pH (favored in acidic to neutral conditions). | |

| Biological Activity | Exhibits significantly reduced antibiotic activity compared to oxytetracycline. It is reported to have competing properties with oxytetracycline for cell membrane penetration but does not inhibit protein synthesis. | |

| Significance | Considered a primary impurity and degradation product of oxytetracycline. Its presence can indicate the age or improper storage of oxytetracycline preparations. It is often analyzed alongside the parent compound in residue studies. |

Experimental Protocols

Accurate quantification of this compound is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Method 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations

This method is suitable for the routine quality control of oxytetracycline drug products.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid) in a suitable ratio (e.g., 25:75 v/v). The exact ratio may need optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 355 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation:

-

Grind tablets or dissolve the contents of capsules in a known volume of mobile phase.

-

For ointments, perform a solvent extraction using a suitable organic solvent followed by evaporation and reconstitution in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

4. Data Analysis:

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration using a calibration curve generated from the peak areas of the working standard solutions.

Method 2: LC-MS/MS Analysis of this compound in Animal-Derived Food Products (e.g., Milk)

This highly sensitive and selective method is ideal for residue analysis in complex biological matrices.

1. Instrumentation:

-

Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. LC Conditions:

-

Column: C18 or similar reverse-phase column suitable for LC-MS.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (and oxytetracycline if analyzed concurrently). For example, a potential transition for this compound could be m/z 461.2 -> 444.2. These transitions should be optimized for the specific instrument.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Sample Preparation (for Milk):

-

To 5 mL of milk, add 10 mL of an extraction solution (e.g., McIlvaine buffer with EDTA).

-

Vortex for 1 minute to mix thoroughly.

-

Add 20 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

-

Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak. Use a matrix-matched calibration curve for accurate quantification.

Visualizations

The following diagrams illustrate key concepts related to this compound.

References

Methodological & Application